3-(Pyrrolidin-3-yl)aniline
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Overview
Description
3-(Pyrrolidin-3-yl)aniline is an organic compound characterized by the presence of a pyrrolidine ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yl)aniline typically involves the reaction of aniline with pyrrolidine under specific conditions. One common method includes the use of citric acid as a catalyst in an ethanolic solution, promoting the reaction efficiently without harmful organic reagents . The reaction is often carried out under ultrasound irradiation, which enhances the reaction rate and yield.
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This process is conducted at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted aniline derivatives.
Scientific Research Applications
3-(Pyrrolidin-3-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances the compound’s ability to bind to these targets due to its three-dimensional structure and stereochemistry . This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features but lacks the aniline moiety.
Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Pyrrolizine: A bicyclic compound with additional ring strain and different reactivity.
Uniqueness: 3-(Pyrrolidin-3-yl)aniline is unique due to the combination of the pyrrolidine ring and aniline moiety, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its simpler counterparts.
Properties
Molecular Formula |
C10H14N2 |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylaniline |
InChI |
InChI=1S/C10H14N2/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7,11H2 |
InChI Key |
NCCAHXJXZSQBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)N |
Origin of Product |
United States |
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